3-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methylpyridinyl group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Fluorination of Pyridine: Fluorination of pyridine derivatives can be achieved using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to form fluoropyridines.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-4-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
- 2-FLUOROPYRIDINE
- 2,6-DIFLUOROPYRIDINE
Uniqueness
3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of its fluorine atom, methylpyridinyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H11FN2O2S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-4-2-7-12(14-9)15-18(16,17)11-6-3-5-10(13)8-11/h2-8H,1H3,(H,14,15) |
InChI Key |
AUCNMRQYWIBCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.